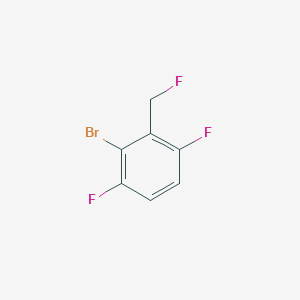

2-Bromo-3,6-difluorobenzyl fluoride

Description

BenchChem offers high-quality 2-Bromo-3,6-difluorobenzyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,6-difluorobenzyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-difluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIDAWLWBHDIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CF)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-3,6-difluorobenzyl fluoride

Chemical Structure, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Compound Identity[1]

2-Bromo-3,6-difluorobenzyl fluoride (CAS: 2244085-54-7) is a highly specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical candidates targeting voltage-gated ion channels (specifically Nav1.6).

Structurally, it features a tetra-substituted benzene ring. The presence of fluorine atoms at the 3- and 6-positions, combined with a bromine at the 2-position, creates a unique electronic and steric environment around the benzylic center. This "poly-halogenated" scaffold serves two critical functions in drug design:

-

Metabolic Blocking: The fluorine atoms protect the ring from oxidative metabolism (e.g., P450 hydroxylation).

-

Lipophilic Modulation: The benzylic fluoride moiety acts as a bioisostere for a hydroxyl or methyl group, altering the compound's logP and permeability without significantly changing steric bulk.

Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data / Prediction | Note |

| IUPAC Name | 2-(Fluoromethyl)-1-bromo-3,6-difluorobenzene | |

| CAS Number | 2244085-54-7 | |

| Molecular Formula | C7H4BrF3 | |

| Molecular Weight | 225.01 g/mol | |

| Physical State | Low-melting solid or oil | Depending on purity/temp |

| Predicted LogP | ~2.8 - 3.2 | High lipophilicity |

| H-Bond Acceptors | 3 (F atoms) | Weak acceptors |

| Reactivity Class | Benzylic Electrophile | Latent reactivity via C-F activation |

Part 2: Synthetic Methodology

The most robust route to 2-Bromo-3,6-difluorobenzyl fluoride is the Deoxofluorination of its corresponding alcohol precursor, (2-bromo-3,6-difluorophenyl)methanol (CAS: 1404115-38-3).

While benzyl bromides can be converted to fluorides using metal fluorides (e.g., AgF, CsF), that route often leads to elimination byproducts. The alcohol-to-fluoride conversion using DAST (Diethylaminosulfur trifluoride) or XtalFluor-E is preferred for its specificity and mild conditions.

Protocol: DAST-Mediated Deoxofluorination[5]

Safety Warning: DAST releases Hydrogen Fluoride (HF) upon hydrolysis. All operations must be performed in a fume hood using acid-resistant gloves and plastic/Teflon labware where possible.

Materials

-

Substrate: (2-Bromo-3,6-difluorophenyl)methanol (1.0 eq)

-

Reagent: DAST (Diethylaminosulfur trifluoride) (1.1 – 1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous NaHCO3

Step-by-Step Workflow

-

Preparation: Charge an oven-dried round-bottom flask (under N2 or Ar atmosphere) with (2-Bromo-3,6-difluorophenyl)methanol dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

-

Rationale: Low temperature prevents the explosive decomposition of DAST and minimizes elimination side-reactions (formation of styrenes).

-

-

Addition: Add DAST dropwise via syringe over 10–15 minutes.

-

Reaction: Allow the mixture to warm slowly to 0 °C or room temperature (RT) over 1–2 hours. Monitor via TLC (stain with KMnO4) or LC-MS.

-

Checkpoint: The alcohol spot should disappear. A less polar spot (the fluoride) will appear.

-

-

Quench: Cool back to 0 °C. Very slowly add saturated NaHCO3.

-

Critical: Vigorous CO2 evolution will occur. Add dropwise to control foaming.

-

-

Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate

-

Note: Benzyl fluorides can be volatile; avoid high-vacuum for extended periods.

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a non-polar oil/solid.

Visualization: Synthesis Logic

Figure 1: Reaction pathway for the conversion of the benzyl alcohol to the benzyl fluoride using DAST.[1][3]

Part 3: Reactivity & Applications[5][6][8]

The "Latent Electrophile" Concept

Unlike benzyl bromides, which are highly reactive alkylating agents (often too reactive for complex biological assays), benzyl fluorides are relatively stable in neutral aqueous media. However, they can be activated by Hydrogen Bond Donors (HBDs) .

-

Mechanism: In the presence of solvents like Hexafluoroisopropanol (HFIP) or specific enzymes, the fluorine atom accepts hydrogen bonds, weakening the C-F bond. This allows the formation of a transient benzylic carbocation (or ion pair), which can then react with nucleophiles (Friedel-Crafts benzylation).

-

Utility: This property allows researchers to use 2-Bromo-3,6-difluorobenzyl fluoride to install the "2-bromo-3,6-difluorobenzyl" group onto electron-rich aromatics or heterocycles under mild, acid-free conditions.

Medicinal Chemistry: Nav1.6 Inhibition

This specific scaffold appears in patent literature regarding sulfonamide inhibitors of the Nav1.6 sodium channel.

-

Target Indication: Epilepsy and epileptic seizure disorders.[4][5][6]

-

Role of the Moiety: The 2-Bromo-3,6-difluorobenzyl group occupies a hydrophobic pocket in the ion channel. The bromine provides a "steric anchor" (halogen bond potential), while the fluorines modulate the electrostatic potential surface of the ring to optimize binding affinity.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity pathways. The benzylic C-F bond is the primary handle for coupling, while the aryl bromide allows for cross-coupling (Suzuki/Buchwald).

Part 4: Handling and Storage

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Fluorides can slowly hydrolyze to alcohols if exposed to atmospheric moisture over months.

-

Stability: The electron-withdrawing nature of the ring (3,6-difluoro) stabilizes the C-F bond against spontaneous hydrolysis compared to electron-rich benzyl fluorides (e.g., 4-methoxybenzyl fluoride).

-

Safety: In case of skin contact, treat as a potential HF source (though the covalent C-F bond is stable, metabolic or thermal breakdown can release fluoride ions). Use Calcium Gluconate gel as a precaution if processing large quantities.

References

-

Paquin, J. F., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry.

-

Lévesque, F., & Paquin, J. F. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E for the Friedel-Crafts Benzylation. Chemical Communications.

-

Key Organics Ltd. (2025). Product Data: 2-Bromo-3,6-difluorobenzyl fluoride (CAS 2244085-54-7).[7] Key Organics Catalog.

-

Xenon Pharmaceuticals Inc. (2020). Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents (Patent WO2020047323A1). WIPO/Google Patents.

-

Middleton, W. J., & Bingham, E. M. (1977). Diethylaminosulfur Trifluoride (DAST) in Organic Synthesis. Organic Syntheses.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UA127024C2 - BENZENESULFONAMIDE COMPOUNDS AND THEIR APPLICATION AS THERAPEUTIC AGENTS - Google Patents [patents.google.com]

- 5. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 6. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 7. keyorganics.net [keyorganics.net]

Technical Whitepaper: Solubility Characterization and Solvent Selection for 2-Bromo-3,6-difluorobenzyl fluoride

[1]

Executive Summary

2-Bromo-3,6-difluorobenzyl fluoride (CAS 934987-26-5) is a specialized poly-halogenated building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structure—characterized by a benzylic C-F bond and a highly electron-deficient aromatic ring—imparts unique solubility behaviors and stability challenges.

This guide addresses the lack of public empirical solubility tables for this specific compound by providing a predictive solubility profile based on structural cheminformatics and a standardized protocol for experimental determination. Critical emphasis is placed on the chemical stability of the benzylic fluoride moiety, which dictates that solvent selection must prioritize non-nucleophilic media to prevent unwanted solvolysis.[1]

Physicochemical Context & Structural Analysis[1][2]

To understand the solubility profile, we must first analyze the molecular interactions governed by the compound's substituents.[1]

Structural Determinants[1]

-

Lipophilicity (LogP ~2.3 - 2.5): The presence of three halogen atoms (one Bromine, three Fluorines total) significantly increases the lipophilicity compared to benzyl fluoride.[1] This suggests high affinity for non-polar and moderately polar organic solvents.[1]

-

Electronic Character: The 3,6-difluoro substitution pattern creates a "push-pull" electronic effect on the ring, but the dominant feature is the benzylic fluoride (-CH₂F) .[1] This group is a "soft" electrophile; while the C-F bond is strong, the benzylic position is susceptible to nucleophilic attack (Sₙ2) or ionization (Sₙ1) in highly polar, protic media.[1]

-

Hansen Solubility Parameters (Estimated):

Predicted Physical State

Based on analogs (e.g., 2-Bromo-3,6-difluorobenzaldehyde), this compound is likely a low-melting solid or viscous oil at room temperature.[1] This physical state impacts the kinetics of dissolution—oils may require vigorous agitation to overcome liquid-liquid phase boundaries before true dissolution occurs.

Solubility Profile & Solvent Compatibility[1][2][3]

The following categorization is derived from the "Like Dissolves Like" principle and specific reactivity constraints of benzyl fluorides.

Recommended Solvents (Thermodynamically Stable)

These solvents offer high solubility (>50 mg/mL) and chemical inertness.[1]

| Solvent Class | Specific Solvent | Solubility Prediction | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces ( |

| Ethers | THF, 2-MeTHF, MTBE | Good to Excellent | Good match for polarity; ethers stabilize the electron-deficient ring without reacting.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Standard process solvents; sufficient polarity to solvate the C-F dipoles.[1] |

| Aromatics | Toluene, Xylene | Moderate to Good |

Solvents with Restrictions (Reactivity Risks)

Warning: The benzyl fluoride moiety is an alkylating agent.[1]

| Solvent Class | Specific Solvent | Risk Level | Mechanism of Failure |

| Alcohols | Methanol, Ethanol | High | Solvolysis: Over time (or with heat), alcohols can displace the fluoride to form benzyl ethers.[1] |

| Amines | Pyridine, Triethylamine | Critical | Quaternization: Rapid nucleophilic attack forms ammonium salts.[1] |

| Water | Water | Insoluble | Highly lipophilic; hydrolysis to benzyl alcohol may occur at the interface if pH is not neutral. |

| Alkanes | Hexane, Heptane | Poor | The polarity of the three fluorine atoms often leads to phase separation (oiling out) in pure alkanes.[1] |

Experimental Protocol: Solubility Determination

Since exact literature values are unavailable, the following self-validating protocol ensures accurate in-house data generation. This method accounts for the potential volatility and reactivity of the compound.[1]

The "Visual Equilibrium" Method (Tier 1 Screening)[1]

Objective: Rapidly classify solvents as Soluble (>100 mg/mL), Sparingly Soluble (10-30 mg/mL), or Insoluble.

Workflow:

-

Preparation: Weigh 50 mg of 2-Bromo-3,6-difluorobenzyl fluoride into a 4 mL clear glass vial.

-

Aliquot Addition: Add solvent in specific increments (100

L, then 400 -

Observation: Vortex for 30 seconds after each addition.

-

Heating (Optional): If insoluble at RT, heat to 40°C. Caution: Do not heat benzyl fluorides in alcohols.

Quantitative HPLC Assay (Tier 2 Profiling)

For precise solubility curves (e.g., for crystallization design), use HPLC quantification.[1]

-

Standard Preparation: Dissolve 10 mg standard in 10 mL Acetonitrile (stable diluent).

-

Saturated Slurry: Stir excess solid in the target solvent for 24 hours at controlled temperature.

-

Filtration: Filter supernatant through a 0.45

m PTFE filter (avoid Nylon, which can degrade).[1] -

Analysis: Inject onto C18 column (e.g., Agilent Zorbax Eclipse Plus).[1]

Visualizations

Solubility Determination Workflow

This diagram outlines the logical flow for determining the solubility limit while safeguarding against compound degradation.

Caption: Step-wise gravimetric dilution protocol to categorize solubility ranges.

Solvent Selection Decision Matrix

A logic gate for selecting the correct solvent based on the intended chemical application.[1]

Caption: Decision tree for selecting solvents based on thermal and chemical compatibility.

References

-

PubChem. (2023). Compound Summary: 2-Bromo-3,6-difluorobenzaldehyde (Analogous Structure Data). National Library of Medicine. [Link][1][6]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Methodology for solubility prediction).[1][3] [Link][1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of Solvatochromism and polarity). [Link][1]

-

Organic Chemistry Portal. (2023). Synthesis and Reactivity of Benzyl Fluorides. (Grounding for reactivity warnings). [Link][1]

Sources

- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. BENZYL FLUORIDE CAS#: 350-50-5 [m.chemicalbook.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 6. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on 2-bromo-3,6-difluoro-substituted aromatics

An In-Depth Technical Guide to the Synthesis and Application of 2-Bromo-3,6-difluoro-substituted Aromatics

Introduction: The Strategic Value of Fluorinated Aryl Halides

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating molecular properties. Aromatic moieties are fundamental pharmacophores, providing a rigid scaffold for interacting with biological targets.[1] The strategic introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.

Among the vast array of fluorinated building blocks, 2-bromo-3,6-difluoro-substituted aromatics represent a particularly versatile and valuable class of intermediates. This guide, written from the perspective of a senior application scientist, delves into the core principles governing the synthesis and reactivity of these compounds. We will explore not just the "how" but the "why" behind synthetic choices, offering field-proven insights into their application as pivotal precursors for complex molecular architectures. The presence of three distinct functional handles—a synthetically versatile bromine atom and two fluorine atoms with differing reactivities—allows for a programmed, stepwise functionalization of the aromatic ring, making these compounds highly sought-after in targeted synthesis.[2]

Part 1: Synthesis of the 2-Bromo-3,6-difluoroaromatic Core

The successful synthesis of polysubstituted aromatics hinges on the precise control of regioselectivity. The preparation of 2-bromo-3,6-difluoroaromatics, such as 1-bromo-2,5-difluorobenzene, requires careful consideration of the directing effects of the substituents at each step.

Direct Bromination of Difluoroaromatic Precursors

One of the most straightforward approaches is the direct electrophilic bromination of a difluoro-substituted benzene. For instance, the synthesis of 1-bromo-2,4-difluorobenzene is readily achieved by the direct bromination of 1,3-difluorobenzene. However, direct bromination of m-difluorobenzene selectively yields 1-bromo-2,4-difluorobenzene, not the 3,5-difluoro isomer, highlighting the critical role of substrate control.[3]

A common laboratory-scale procedure involves the use of elemental bromine in the presence of a catalyst.

Protocol: Bromination of 1,3-difluorobenzene

-

Apparatus Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, place 1,3-difluorobenzene.

-

Catalyst Addition: Add a catalytic amount of iron powder or iron(III) bromide. The catalyst polarizes the bromine molecule, generating a more potent electrophile.

-

Bromine Addition: Slowly add elemental bromine (1.0 eq) via the dropping funnel at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Stir the mixture at room temperature until gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by carefully pouring the mixture into an aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation to yield 1-bromo-2,4-difluorobenzene.

Synthesis via Diazotization of Difluoroanilines (Sandmeyer Reaction)

When direct bromination does not yield the desired isomer, a more versatile route is the Sandmeyer reaction, starting from a corresponding difluoroaniline. This method offers excellent regiochemical control. For example, 1-bromo-3,5-difluorobenzene can be prepared from 3,5-difluoroaniline.[4]

The core of this process is the conversion of the amino group into a diazonium salt, which is an excellent leaving group and can be readily displaced by a bromide nucleophile, typically delivered from a copper(I) bromide salt.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. [5]It is widely used due to the stability and low toxicity of the boron reagents.

-

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. [2][6]This is a cornerstone reaction in medicinal chemistry for synthesizing aryl amines, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl-alkyne structures.

-

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. [6]* Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. [5] Table 1: Representative Palladium-Catalyzed Reactions of 1-Bromo-2,5-difluorobenzene

| Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 100 | >95 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | ~90 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | >90 |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | ~85 |

Data are representative and may vary based on specific substrate and reaction scale.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and other potential substituents (like a nitro group) can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). [2]In a molecule like 2-bromo-3,6-difluoronitrobenzene, the fluorine atom ortho to the powerfully electron-withdrawing nitro group is highly activated and susceptible to displacement by nucleophiles such as amines, alkoxides, or thiolates. This reactivity provides a complementary strategy to cross-coupling, allowing for the selective introduction of heteroatoms. The C-Br bond is generally unreactive under these conditions, enabling a sequential functionalization strategy.

Part 3: Applications in Drug Development and Materials Science

The synthetic versatility of 2-bromo-3,6-difluoro-substituted aromatics makes them invaluable building blocks for high-value applications.

Medicinal Chemistry

In drug design, these scaffolds are used to synthesize complex molecules with improved pharmacological properties. The difluoro substitution pattern can lock a molecule into a specific conformation, enhancing its binding to a target protein, or it can block sites of metabolic degradation, increasing the drug's half-life. The bromine atom serves as a convenient handle for introducing further complexity via cross-coupling to build out the final drug candidate.

For example, the 2,5-difluorophenyl moiety is a key component in numerous kinase inhibitors and other targeted therapies, where it often engages in specific hydrogen bonding or dipole-dipole interactions within the active site of the enzyme.

Organic Electronics

In materials science, fluorination of aromatic systems is a key strategy for tuning the electronic properties of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Introducing fluorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can improve charge injection/extraction, increase air stability, and influence the solid-state packing of the material, which is critical for efficient charge transport. 2-bromo-3,6-difluoro-substituted aromatics serve as precursors to larger, conjugated systems where these electronic benefits can be realized.

Conclusion

2-Bromo-3,6-difluoro-substituted aromatics are not merely chemical curiosities; they are enabling building blocks at the forefront of chemical innovation. Their unique combination of a readily functionalized bromine handle and modulating fluorine substituents provides a robust platform for the construction of complex and high-value molecules. A thorough understanding of their synthesis, regiochemical control, and orthogonal reactivity in both cross-coupling and SNAr reactions is essential for researchers and scientists aiming to design the next generation of pharmaceuticals and advanced functional materials. The strategic insights and protocols outlined in this guide serve as a foundational resource for leveraging the full synthetic potential of this important class of aromatic intermediates.

References

- 2-Bromo-3,6-difluoronitrobenzene | 1804402-94-5 | Benchchem. (n.d.).

- 1-Bromo-2,5-difluorobenzene | 399-94-0. (n.d.). ChemicalBook.

- 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 1-Bromo-2,3-difluorobenzene synthesis. (n.d.). ChemicalBook.

- Process for the preparation of 1-bromo-3,5-difluorobenzene. (1996). SciSpace.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.

- 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning - Organic Chemistry II.

- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.

- Process for preparing 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.

- Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023, November 6). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. jocpr.com [jocpr.com]

- 2. 2-Bromo-3,6-difluoronitrobenzene | 1804402-94-5 | Benchchem [benchchem.com]

- 3. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Molecular weight and SMILES code for 2-Bromo-3,6-difluorobenzyl fluoride

Technical Whitepaper: 2-Bromo-3,6-difluorobenzyl fluoride

Part 1: Chemical Identity & Physiochemical Profile[1]

2-Bromo-3,6-difluorobenzyl fluoride is a specialized fluorinated building block used primarily in the optimization of lead compounds within drug discovery. It combines an electrophilic benzylic position with a polyfluorinated aromatic core, serving as a critical intermediate for introducing metabolically stable lipophilic motifs.

Core Identifiers

| Parameter | Value |

| IUPAC Name | 1-(Bromomethyl)-2-bromo-3,6-difluorobenzene (if derived from toluene) OR 2-Bromo-3,6-difluorobenzyl fluoride |

| Molecular Formula | C₇H₄BrF₃ |

| Exact Mass | 223.9449 Da |

| Molecular Weight | 225.01 g/mol |

| Canonical SMILES | FCc1c(F)ccc(F)c1Br |

| Isomeric SMILES | FCc1c(Br)c(F)ccc1F |

| CAS Number | Not widely indexed; often synthesized in situ from CAS 934987-26-5 (Aldehyde precursor) |

Structural Analysis

The molecule features a 1,2,3,6-substitution pattern on the benzene ring.

-

C1 (Benzylic Fluoride): A bioisostere for a benzyl alcohol or amine; the C–F bond blocks metabolic oxidation (cytochrome P450) at the benzylic position.

-

C2 (Bromine): Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the motif to larger scaffolds.

-

C3, C6 (Fluorine): These substituents lower the electron density of the ring, modulating the pKa of neighboring groups and increasing lipophilicity.

Part 2: Synthetic Pathways & Protocols

Due to the high reactivity of the benzylic fluoride bond, this compound is rarely stored for long periods. It is best prepared fresh from the corresponding alcohol or aldehyde.

Synthesis Workflow (Graphviz)

Figure 1: Two-step synthesis from the commercially available aldehyde precursor.

Detailed Experimental Protocol

Step 1: Reduction to Alcohol

-

Dissolution: Dissolve 2-Bromo-3,6-difluorobenzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M concentration).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise over 15 minutes.

-

Quench: Stir for 1 hour at RT. Quench with sat. NH₄Cl.[1] Extract with EtOAc.

-

Validation: Confirm conversion via TLC or LCMS (Target Mass: M+H not visible; look for loss of carbonyl peak).

Step 2: Deoxyfluorination (Critical Step) Caution: DAST generates HF. Use plasticware where possible or silylated glassware.

-

Setup: Under N₂ atmosphere, dissolve the isolated alcohol (1.0 equiv) in anhydrous DCM. Cool to -78°C.[2]

-

Addition: Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise. Do not allow temperature to rise rapidly.

-

Reaction: Stir at -78°C for 30 mins, then warm to RT over 2 hours.

-

Workup: Pour reaction mixture slowly into sat. NaHCO₃ (gas evolution!). Extract with DCM.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc). Benzylic fluorides are often volatile; avoid high-vacuum drying for extended periods.

Part 3: Medicinal Chemistry Utility

Metabolic Stability & Bioisosterism

The primary utility of the benzyl fluoride moiety is to block metabolic "soft spots." The benzylic position is prone to oxidation by CYP450 enzymes. Replacing a benzylic hydrogen or hydroxyl group with fluorine:

-

Blocks Metabolism: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, resisting abstraction.

-

Electronic Modulation: The 3,6-difluoro substitution pattern creates a "push-pull" electronic environment, deactivating the ring against electrophilic attacks while keeping the bromine activated for coupling.

Decision Logic for Fluorine Incorporation

Figure 2: SAR decision tree for selecting benzyl fluoride vs. trifluoromethyl groups.

Part 4: Safety & Handling

Hazard Class: Corrosive / Lachrymator / Alkylating Agent.

-

Alkylating Potential: Like benzyl bromides, benzyl fluorides are potent electrophiles. They can alkylate DNA and proteins. Handle in a fume hood with double gloving (Nitrile).

-

HF Generation: Hydrolysis releases Hydrogen Fluoride. In case of skin contact, apply Calcium Gluconate gel immediately.

-

Storage: Store at -20°C under Argon. Decomposition releases HF, which can etch glass vials; use PTFE-lined caps or Teflon containers.

References

-

PubChem. 2-Bromo-3,6-difluorobenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Fluorination of Alcohols Using DAST. Org.[3][4] Synth. 2003, 80, 200. Available at: [Link]

-

Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. J. Med. Chem. 2008, 51, 15, 4359–4369. Available at: [Link]

Sources

Navigating the Uncharted Territory of Brominated Fluorobenzyls: A Technical Guide to Toxicity and Environmental Impact

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: The Emergence of a Chemical Enigma

In the landscape of modern chemistry, the synthesis of novel molecules with tailored properties is a constant pursuit, particularly within pharmaceutical and materials science. Brominated fluorobenzyls, a class of aromatic compounds featuring both bromine and fluorine substitutions on a benzyl moiety, represent such a frontier. Their unique electronic and steric characteristics, derived from the interplay of two distinct halogens, make them attractive intermediates in organic synthesis. However, this novelty also presents a significant knowledge gap regarding their biological activity and environmental footprint. This guide is formulated to provide a comprehensive technical overview of the potential toxicity and environmental impact of brominated fluorobenzyls. In the absence of extensive direct data for this specific chemical class, this document employs a read-across approach, synthesizing evidence from structurally analogous and well-studied halogenated aromatic compounds, such as brominated flame retardants (BFRs) and per- and polyfluoroalkyl substances (PFASs). Our objective is to equip researchers and drug development professionals with a robust framework for risk assessment and to underscore the imperative for empirical investigation.

Physicochemical Properties and Their Toxicological Implications

The toxicological and environmental behavior of a chemical is intrinsically linked to its physical and chemical properties. For brominated fluorobenzyls, the presence of both bromine and fluorine atoms on the aromatic ring and the benzylic carbon dictates their reactivity, lipophilicity, and persistence.

Table 1: Predicted Physicochemical Properties of Representative Brominated Fluorobenzyls

| Property | 2-Bromo-4-fluorobenzyl bromide | 3-Bromo-5-fluorobenzyl bromide | 4-Bromo-2-fluorobenzyl bromide | Rationale and Toxicological Relevance |

| Molecular Formula | C₇H₅Br₂F | C₇H₅Br₂F | C₇H₅Br₂F | The high halogen content contributes to increased molecular weight and potential for bioaccumulation. |

| Predicted logP | ~3.5 - 4.5 | ~3.5 - 4.5 | ~3.5 - 4.5 | A high octanol-water partition coefficient (logP) suggests significant lipophilicity, indicating a potential for bioaccumulation in fatty tissues of organisms.[1] |

| Predicted Water Solubility | Low | Low | Low | Low aqueous solubility can lead to partitioning into sediments and biota in aquatic environments. |

| Predicted Vapor Pressure | Low to Moderate | Low to Moderate | Low to Moderate | Volatility influences atmospheric transport and potential for inhalation exposure. |

| Reactivity | The benzylic bromide is a reactive alkylating agent. | The benzylic bromide is a reactive alkylating agent. | The benzylic bromide is a reactive alkylating agent. | The benzyl bromide moiety is a known structural alert for reactivity, suggesting potential for covalent modification of biological macromolecules like DNA and proteins, a key mechanism of toxicity. |

The combination of a lipophilic aromatic ring and a reactive benzylic bromide functional group is a crucial consideration. This duality suggests that brominated fluorobenzyls may readily cross biological membranes and, once inside the cell, exhibit electrophilic reactivity towards nucleophilic cellular targets.

Postulated Toxicological Profile: A Read-Across from Halogenated Aromatic Analogs

Direct toxicological data on brominated fluorobenzyls is scarce. Therefore, a predictive assessment based on well-documented toxicities of related halogenated aromatic compounds is essential for preliminary risk evaluation.

Endocrine Disruption

A significant body of evidence demonstrates the endocrine-disrupting potential of various brominated and fluorinated aromatic compounds.[2][3] BFRs, for instance, are known to interfere with thyroid hormone homeostasis, which is critical for neurodevelopment.[4]

Causality of Experimental Choice: In vitro assays utilizing hormone receptors (e.g., estrogen, androgen, and thyroid hormone receptors) are a primary screening tool to assess the potential for endocrine disruption. These assays can determine if a compound can bind to and activate or inhibit these receptors, providing a mechanistic basis for potential endocrine effects.

Neurotoxicity

Neurotoxic effects are a documented concern for several BFRs.[5] The developing nervous system is particularly vulnerable. Observed effects in animal studies include alterations in motor activity and cognitive function.[6]

Causality of Experimental Choice: Zebrafish (Danio rerio) have emerged as a powerful in vivo model for developmental neurotoxicity screening.[7] Their rapid development and optical transparency allow for real-time observation of morphological and behavioral endpoints following chemical exposure. Assays measuring tail coiling frequency and locomotor activity can indicate potential neurotoxic effects.[7]

Genotoxicity and Carcinogenicity

The reactive nature of the benzyl bromide moiety raises concerns about potential genotoxicity. Alkylating agents can form adducts with DNA, leading to mutations and potentially cancer. While many BFRs are not considered potent mutagens, some have been associated with carcinogenic effects in laboratory animals.[2][5]

Causality of Experimental Choice: The Ames test, a bacterial reverse mutation assay, is a standard initial screen for mutagenicity (OECD TG 471).[8] To assess clastogenicity (the ability to induce chromosomal damage) in mammalian cells, the in vitro micronucleus test (OECD TG 487) is employed.[8] These assays provide a foundational understanding of a compound's potential to damage genetic material.

General Cellular Toxicity

Halogenated aromatic compounds can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7]

Causality of Experimental Choice: A battery of in vitro cytotoxicity assays is used to assess the impact of a chemical on cell health.[9] These include assays for cell viability (e.g., MTT or neutral red uptake), membrane integrity (e.g., LDH release), and oxidative stress. These tests, performed on relevant cell lines (e.g., human hepatocytes), can identify cytotoxic concentrations and provide insights into the mechanisms of toxicity.[9][10]

Anticipated Environmental Fate and Impact

The environmental behavior of brominated fluorobenzyls is predicted to be governed by the strong carbon-halogen bonds, which typically confer high persistence.

Persistence and Bioaccumulation

Organohalogen compounds, including BFRs and PFASs, are notorious for their resistance to degradation, leading to their classification as persistent organic pollutants (POPs).[11][12] The high lipophilicity suggested by the predicted logP values for brominated fluorobenzyls indicates a strong potential for bioaccumulation in organisms and biomagnification through the food web.[1]

Table 2: Predicted Environmental Fate Parameters

| Parameter | Predicted Value/Behavior | Rationale and Environmental Relevance |

| Persistence | High | The C-Br and C-F bonds are strong, making the aromatic ring resistant to both biotic and abiotic degradation.[12] |

| Bioaccumulation | High | High predicted logP values suggest partitioning into fatty tissues, leading to accumulation in organisms.[1] |

| Mobility in Soil | Low | Strong adsorption to organic matter in soil and sediment is expected due to high lipophilicity. |

| Atmospheric Transport | Possible | While vapor pressure is relatively low, long-range atmospheric transport can occur for persistent semi-volatile compounds.[11] |

Ecotoxicity

The ecotoxicity of brominated fluorobenzyls is currently unknown. However, related compounds, such as benzyl halides, have shown acute toxicity to aquatic organisms like Daphnia magna.[13] The potential for both narcotic effects and unspecific reactivity suggests that these compounds could pose a risk to aquatic ecosystems.[13]

Experimental Protocols for Hazard Assessment

To address the existing data gaps, a structured experimental approach is necessary. The following protocols outline key methodologies for assessing the toxicity and environmental impact of brominated fluorobenzyls.

In Vitro Toxicity Screening Workflow

This workflow provides a tiered approach to rapidly assess the potential hazards of novel brominated fluorobenzyls.

Caption: Tiered in vitro workflow for hazard assessment of brominated fluorobenzyls.

Step-by-Step Methodology for the In Vitro Micronucleus Test (OECD TG 487):

-

Cell Culture: Culture appropriate mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) to a suitable density.

-

Exposure: Treat cell cultures with a range of concentrations of the brominated fluorobenzyl compound, including a vehicle control and a positive control (e.g., mitomycin C). The treatment duration should be a significant portion of one cell cycle.

-

Cytochalasin B Treatment: For cytokinesis-blocked micronucleus assay, add cytochalasin B to the cultures to inhibit cell division at cytokinesis, resulting in binucleated cells.

-

Harvest and Staining: Harvest the cells by trypsinization or centrifugation. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the vehicle control.

Environmental Fate and Ecotoxicity Testing Scheme

A logical progression of tests is required to understand the environmental behavior of these compounds.

Caption: Workflow for assessing the environmental fate of brominated fluorobenzyls.

Step-by-Step Methodology for Ready Biodegradability Test (e.g., OECD 301B - CO₂ Evolution Test):

-

Preparation: Prepare a mineral medium containing the test substance as the sole source of organic carbon.

-

Inoculation: Inoculate the medium with a small amount of activated sludge, sewage effluent, or a mixed microbial culture.

-

Incubation: Incubate the test flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

CO₂ Measurement: Continuously measure the amount of CO₂ evolved from the test flasks. CO₂ is trapped in a barium hydroxide or sodium hydroxide solution, and the amount is determined by titration.

-

Calculation: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

-

Assessment: A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within the 28-day period and within a 10-day window.

Conclusion and Future Directions

The class of brominated fluorobenzyls represents a significant data gap in the field of toxicology and environmental science. Based on a read-across from structurally similar halogenated aromatic compounds, there is a plausible basis for concern regarding their potential for endocrine disruption, neurotoxicity, and genotoxicity, as well as environmental persistence and bioaccumulation.

It is imperative that researchers and drug development professionals working with these compounds exercise caution and implement robust safety and environmental assessment protocols. The experimental workflows outlined in this guide provide a starting point for generating the necessary data to perform a comprehensive risk assessment. Future research should prioritize obtaining empirical data on the toxicokinetics, metabolism, and chronic toxicity of representative brominated fluorobenzyls to move beyond predictive assessments and establish a clear understanding of their safety profile.

References

- Safe, S. (1987). Development and validation of in vitro induction assays for toxic halogenated aromatic mixtures: a review. Toxicology, 46(3), 245-259.

- U.S. Environmental Protection Agency. (2025). Chapter 51 Brominated Flame Retardants and Per- and Polyfluoroalkyl Substances. Risk Assessment Portal.

- National Institute of Standards and Technology. (n.d.).

- U.S. Environmental Protection Agency. (2025). Organohalogen Pollutants and Human Health. Risk Assessment Portal.

- Toxic-Free Future. (n.d.). Table: Toxic Flame Retardants in Everyday Products.

- RTI International. (2022). Brominated Flame Retardants – A Question of Safety.

- Kim, Y., et al. (2025). Occurrence and distribution of brominated and fluorinated persistent organic pollutants in surface sediments focusing on industrially affected rivers. PubMed.

- Herr, D. W., et al. (2021).

- Kim, Y., et al. (2014).

- Universidad de Sonora. (n.d.). Risk Assessment and Impact of Fluoride and Perfluorocarbons.

- Li, Y., et al. (2021). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review.

- Ronen, Z., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)

- Martínez-Vargas, A., et al. (2021).

- U.S. Environmental Protection Agency. (2009). Toxicological Review of Bromobenzene (CAS No. 108-86-1).

- Pinto, C., et al. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. MDPI.

- Schleissner, C., et al. (1991).

- Yu, F., et al. (2024). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Global NEST Journal.

- Wiglusz, R., et al. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 49(3), 281-287.

- Wikipedia. (n.d.). In vitro toxicology.

- Wang, Q., et al. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology, 53(24), 14187-14202.

- Gavrilescu, M., et al. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC.

- Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.

- Nuvisan. (n.d.). In vitro toxicology.

- Ahlers, J., et al. (2000). Toxicity of aryl‐ and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship. Environmental Toxicology and Chemistry, 19(6), 1495-1503.

- Sunstream Global. (2025).

- AccessScience. (n.d.).

- Eawag. (2006).

- Porsolt. (n.d.). In Vitro Toxicity Testing.

- Environment and Climate Change Canada. (2022).

- Theodoridis, G., et al. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy, 13(8), 834-840.

- OECD SIDS. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7.

- Kodavanti, P. R. S., & Loganathan, B. G. (2023).

- Government of Canada. (2020).

- Michałowicz, J., & Majsterek, K. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 818, 152289.

- CAMEO Chemicals. (n.d.). BENZYL BROMIDE.

- U.S. Environmental Protection Agency. (n.d.).

- Norris, J. M., et al. (1975).

- de Boer, J., & Wells, D. E. (2006).

- Ma, L., et al. (2010).

- Environment and Climate Change Canada. (2022).

- Hilaris Publisher. (2025).

- PubChem. (n.d.). Bromobenzyl Cyanide.

- Hopfgartner, G., & Varesio, E. (2007). New analytical strategies in studying drug metabolism. Archive ouverte UNIGE.

- Hida, M., et al. (1996).

- National Center for Biotechnology Information. (n.d.). Bromine Acute Exposure Guideline Levels.

Sources

- 1. accessscience.com [accessscience.com]

- 2. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. toxicfreefuture.org [toxicfreefuture.org]

- 6. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 7. Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity | MDPI [mdpi.com]

- 8. nuvisan.com [nuvisan.com]

- 9. In Vitro Toxicity Testing | Porsolt [porsolt.com]

- 10. nist.gov [nist.gov]

- 11. Chapter 51 Brominated Flame Retardants and Per- and Polyfluoroalkyl Substances | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 12. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: The 2-Bromo-3,6-difluorobenzyl Moiety as a Privileged Scaffold in Pharmaceutical Development

Introduction: The Strategic Role of Fluorinated Benzyl Intermediates

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3][4] The 2-bromo-3,6-difluorobenzyl moiety is a particularly interesting building block, combining the electronic modulation of two fluorine atoms with the synthetic versatility of a bromine handle, which can be used for subsequent cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and handling requirements is critical for successful and safe experimentation.

Table 1: Physicochemical Data for 2-Bromo-3,6-difluorobenzaldehyde

| Property | Value | Source |

| CAS Number | 934987-26-5 | [5][6] |

| Molecular Formula | C₇H₃BrF₂O | [11] |

| Molecular Weight | 221.00 g/mol | [11] |

| Appearance | Solid | [12] |

| Purity | ≥95% | [5] |

| Storage | 4°C, stored under nitrogen | [5] |

| SMILES | O=Cc1c(F)ccc(F)c1Br | [8] |

| InChIKey | PQXMBFZKKQNHBA-UHFFFAOYSA-N | [11] |

Safety & Handling: 2-Bromo-3,6-difluorobenzaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on data for structurally similar compounds, it may cause skin and serious eye irritation. All waste should be disposed of according to institutional and local regulations.

Synthetic Workflow: From Aldehyde to Key Intermediates

The following workflow outlines the synthetic pathway from the commercially available aldehyde to the highly reactive benzyl bromide and the target benzyl fluoride, enabling a broad range of subsequent derivatizations.

Caption: Synthetic pathways from 2-Bromo-3,6-difluorobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3,6-difluorobenzyl Alcohol via Reduction

Causality: The reduction of the aldehyde to a primary alcohol is a crucial first step, converting the electrophilic carbonyl carbon into a nucleophilic hydroxyl group that can be readily activated for subsequent substitution reactions. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Materials:

-

2-Bromo-3,6-difluorobenzaldehyde

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 2-Bromo-3,6-difluorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes. Gas evolution may be observed.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~5-6 and gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with deionized water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-Bromo-3,6-difluorobenzyl alcohol. The product can be purified further by silica gel chromatography if necessary.

Protocol 2: Synthesis of 2-Bromo-3,6-difluorobenzyl Bromide

Causality: Converting the benzyl alcohol into a benzyl bromide transforms the hydroxyl group into an excellent leaving group, creating a potent electrophile for Sₙ2 reactions.[13] The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a reliable method for this conversion under mild conditions.[14]

Materials:

-

2-Bromo-3,6-difluorobenzyl alcohol (from Protocol 1)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve 2-Bromo-3,6-difluorobenzyl alcohol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the crude residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture, washing the solid with cold hexanes.

-

Concentrate the filtrate to yield the crude 2-Bromo-3,6-difluorobenzyl bromide, which can be purified by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient).

Protocol 3: Synthesis of 2-Bromo-3,6-difluorobenzyl Fluoride

Causality: Deoxyfluorination provides a direct route to install a fluorine atom.[15] Reagents like diethylaminosulfur trifluoride (DAST) activate the hydroxyl group, which is then displaced by a fluoride ion in situ.[16][17] This method is effective but requires careful handling due to the reactivity and hazards of the fluorinating agent.

Materials:

-

2-Bromo-3,6-difluorobenzyl alcohol (from Protocol 1)

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Round-bottom flask (Teflon or plastic may be preferred), magnetic stirrer, nitrogen atmosphere, syringe

Procedure:

-

Caution: DAST is toxic and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate PPE.

-

To a solution of 2-Bromo-3,6-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM at -78°C (dry ice/acetone bath) under a nitrogen atmosphere, add DAST (1.1 eq) dropwise via syringe.

-

Stir the mixture at -78°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by ¹⁹F NMR or GC-MS if possible.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate carefully in vacuo. Purify the residue by silica gel chromatography to obtain 2-Bromo-3,6-difluorobenzyl fluoride.

Protocol 4: Application in N-Alkylation of Heterocycles

Causality: Benzyl bromides are excellent alkylating agents for nitrogen-containing heterocycles like imidazoles, triazoles, and quinazolines, which are common cores in pharmaceutical agents.[18][19][20][21][22] The reaction proceeds via an Sₙ2 mechanism where the nucleophilic nitrogen displaces the bromide. A mild base is used to deprotonate the heterocycle, enhancing its nucleophilicity.

Caption: N-Alkylation of imidazole with the target benzyl bromide.

Materials:

-

2-Bromo-3,6-difluorobenzyl bromide (from Protocol 2)

-

Heterocycle (e.g., Imidazole, 1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Combine the heterocycle (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in a flask with anhydrous acetonitrile.

-

Add a solution of 2-Bromo-3,6-difluorobenzyl bromide (1.05 eq) in acetonitrile dropwise at room temperature.

-

Stir the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the solids (K₂CO₃ and KBr) and wash with acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography or recrystallization.

Protocol 5: Application in Reductive Amination

Causality: Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in drug synthesis.[23] It involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB).[24][25][26][27] STAB is preferred as it is mild and does not readily reduce the starting aldehyde.

Materials:

-

2-Bromo-3,6-difluorobenzaldehyde

-

Primary or secondary amine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, catalytic amount)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve 2-Bromo-3,6-difluorobenzaldehyde (1.2 eq) and the amine (1.0 eq) in DCE or DCM.

-

If the amine is an aniline or a salt, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 3-24 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography.

References

-

Bio-protocol. (n.d.). General Procedure for Benzylation. Retrieved February 24, 2026, from [Link]

-

Synthonix. (n.d.). 2-bromo-3,6-difluoro-benzaldehyde. Retrieved February 24, 2026, from [Link]

- Gagnon, D., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved February 24, 2026, from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.

-

Filo. (2025). Convert benzyl bromide to benzyl alcohol. Retrieved from [Link]

- Wang, D., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst.

- Braun, M. (n.d.).

- Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.

- Sent-Gank, E., et al. (n.d.).

-

Filo. (2025). Convert benzyl bromide to benzyl alcohol. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PMC.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

-

Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination... Retrieved February 24, 2026, from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews.

-

Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]

- ResearchGate. (2026).

- National Institutes of Health. (n.d.).

- Tressler, C. M., & Zondlo, N. J. (2023).

- University of Otago. (n.d.).

- ResearchGate. (n.d.). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio)

- Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzaldehyde. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. 934987-26-5|2-Bromo-3,6-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthonix, Inc > Synthons > 2-bromo-3,6-difluoro-benzaldehyde - [B87973] [synthonix.com]

- 9. aaronchem.com [aaronchem.com]

- 10. clearsynth.com [clearsynth.com]

- 11. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 13. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research Portal [ourarchive.otago.ac.nz]

- 21. researchgate.net [researchgate.net]

- 22. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 25. d-nb.info [d-nb.info]

- 26. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 27. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Preparation of fluorinated bioactive scaffolds using benzyl fluoride building blocks

Application Note: Strategic Deployment of Benzyl Fluoride Building Blocks in Bioactive Scaffold Synthesis

Abstract

The benzylic position is a critical "soft spot" in drug metabolism, often susceptible to rapid cytochrome P450-mediated oxidation. The introduction of fluorine at this position (benzyl fluoride, Ar-CH₂F) or the utilization of benzyl fluorides as electrophilic building blocks offers a strategic advantage in modulating lipophilicity (LogP), metabolic stability, and binding affinity. This guide provides a comprehensive workflow for the safe synthesis of benzyl fluoride building blocks using crystalline reagents (XtalFluor-E®) and details their subsequent application in Nickel-catalyzed cross-coupling to construct complex diarylmethane scaffolds.

Introduction: The Fluorine Effect at the Benzylic Carbon

In medicinal chemistry, the benzylic carbon is frequently a site of metabolic liability. Hydroxylation leads to phase II conjugation or oxidation to benzoic acid derivatives, rapidly clearing the drug.

-

Bioisosteric Utility: The C–F bond (1.35 Å) mimics the C–O bond (1.43 Å) and C–H bond (1.09 Å) sterically but alters the electronics significantly.

-

Metabolic Blockade: Replacing benzylic hydrogens with fluorine (monofluorination) lowers the electron density of the aromatic ring and prevents radical abstraction of the remaining proton, thereby retarding P450 oxidation.

-

Reactivity Profile: Unlike aryl fluorides (Ar-F), benzyl fluorides (Ar-CH₂F) possess a reactive C(sp³)–F bond. This bond is strong enough to be stable under physiological conditions (unless activated by specific enzymes) but reactive enough to serve as an electrophile in transition-metal-catalyzed cross-couplings.

Module 1: Safe Synthesis of Benzyl Fluoride Building Blocks

Historically, the synthesis of benzyl fluorides relied on DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1][2] While effective, these reagents are thermally unstable and release free hydrogen fluoride (HF) upon hydrolysis, posing severe safety risks and etching glassware.

Recommended Approach: Use of XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate).[3]

-

Causality: XtalFluor-E is a crystalline salt. It is thermally stable and does not generate free HF unless a promoter (like HF-amine complexes) is explicitly added or generated in situ. It requires an exogenous fluoride source (like Et₃N·3HF) or a base (DBU) to drive the reaction, allowing tighter control over the mechanism.

Mechanistic Pathway (XtalFluor-E Deoxyfluorination)

The reaction proceeds via the activation of the benzylic alcohol to form an alkoxy-aminodifluorosulfonium intermediate, followed by nucleophilic displacement by fluoride.

Figure 1: Mechanism of Deoxyfluorination using XtalFluor-E. The reagent activates the alcohol oxygen, converting it into a leaving group displaced by fluoride.

Protocol A: Synthesis of Benzyl Fluorides from Alcohols

Safety Warning: While XtalFluor-E is safer than DAST, the reaction generates HF equivalents. Perform all operations in a fume hood. Use plastic (HDPE/PP) labware or HF-resistant glassware if possible.

Materials:

-

Substrate: Benzylic Alcohol (1.0 equiv)

-

Reagent: XtalFluor-E (1.2 equiv)

-

Promoter: Et₃N·3HF (1.5 equiv) or DBU (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: 5% Aqueous NaHCO₃

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask (or Teflon vessel) under Nitrogen atmosphere, dissolve the Benzylic Alcohol (1.0 mmol) in anhydrous DCM (4 mL).

-

Promoter Addition: Cool the solution to –78 °C. Add Et₃N·3HF (1.5 mmol) dropwise.

-

Note: Et₃N·3HF acts as the fluoride source. If acid-sensitivity is a concern, use DBU, which generates fluoride in situ by decomposing the reagent slightly or activating the alcohol.

-

-

Reagent Addition: Add solid XtalFluor-E (1.2 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.

-

Monitoring: Monitor by TLC or ¹⁹F NMR (look for signal around –200 to –230 ppm for Ar-CH₂F).

-

-

Quench: Cool to 0 °C. Slowly add 5% aq. NaHCO₃. Caution: Gas evolution (CO₂) will occur.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel.

-

Tip: Benzyl fluorides can be volatile; avoid prolonged high-vacuum exposure.

-

Module 2: Application – Nickel-Catalyzed Cross-Coupling

Once synthesized, the benzyl fluoride is not just a passive scaffold; it is a potent electrophile. The C(sp³)–F bond, while strong, can be activated by Nickel catalysts to form C–C bonds, allowing the construction of diarylmethanes (a privileged pharmacophore) from benzyl fluoride building blocks.

The Challenge: C–F bonds are notoriously inert to oxidative addition compared to C–Br or C–I bonds. The Solution: Nickel (0) catalysts with electron-rich phosphine ligands (e.g., PCy₃) or NHC ligands facilitate the cleavage of the benzylic C–F bond.

Mechanistic Workflow (Ni-Catalyzed Coupling)

Figure 2: Catalytic cycle for the Ni-catalyzed cross-coupling of benzyl fluorides. The key step is the oxidative addition of Ni(0) into the strong C-F bond.

Protocol B: Ni-Catalyzed Suzuki-Miyaura Coupling of Benzyl Fluorides

This protocol allows the coupling of your Benzyl Fluoride building block with an Aryl Boronic Acid.

Materials:

-

Electrophile: Benzyl Fluoride (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Ni(COD)₂ (10 mol%) - Air Sensitive!

-

Ligand: PCy₃ (20 mol%)[4]

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: Toluene/Dioxane (anhydrous)

Step-by-Step Procedure:

-

Glovebox/Schlenk Setup: This reaction is sensitive to oxygen. Perform in a glovebox or using strict Schlenk techniques.

-

Catalyst Prep: In a vial, mix Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in Toluene (1 mL). Stir for 10 mins to form the active orange/red complex.

-

Reaction Assembly: Add the Benzyl Fluoride (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Cs₂CO₃ (1.5 mmol) to a pressure tube.

-

Initiation: Transfer the catalyst solution to the pressure tube. Cap tightly.

-

Heating: Heat to 80–100 °C for 12–24 hours.

-

Why Heat? Activation energy for C–F oxidative addition is high.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium residues.

-

Analysis: Analyze by GC-MS or LC-MS. The fluorine atom is lost in this process, replaced by the aryl group.

Data Summary: Stability & Reactivity Comparison

| Feature | Benzyl Chloride (Ar-CH₂Cl) | Benzyl Fluoride (Ar-CH₂F) | Benzyl Difluoride (Ar-CF₂H) |

| Bond Energy | ~339 kJ/mol | ~470 kJ/mol | ~490 kJ/mol |

| Metabolic Stability | Low (Alkylation risk) | Moderate (Oxidation resistant) | High (Blocked position) |

| Ni-Catalysis | Fast Oxidative Addition | Slow Oxidative Addition (Requires specific ligands) | Inert to standard Ni-coupling |

| Handling | Lachrymator | Volatile, stable in glass (if pure) | Stable |

Troubleshooting & Quality Control (Self-Validating Systems)

-

QC Check 1 (Deoxyfluorination): If the reaction turns black/tarry immediately, the temperature was too high during reagent addition. Correction: Ensure –78 °C cooling and slow addition.

-

QC Check 2 (NMR Validation):

-

¹H NMR: The benzylic protons in Ar-CH₂F appear as a doublet (

Hz) around 5.3–5.5 ppm. If you see a singlet, you have likely hydrolyzed back to alcohol or formed the ether. -

¹⁹F NMR: Distinct triplet (if coupled to CH₂) around –200 to –220 ppm.

-

-

QC Check 3 (Coupling): If starting material remains in the Ni-coupling, the C-F bond is not activating. Correction: Switch to a more electron-rich ligand (e.g., DCyPF) or increase temperature.

References

-

L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.[5][6]

-

Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents. Organic Letters.[6][7][8][9]

-

Zhang, J., et al. (2016).[9] Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides.[5][7][9] Organic Letters.[6][7][8][9] [7][9]

-

Desroches, J., et al. (2015).[3] In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes.[1][3] Organic & Biomolecular Chemistry.[1][3][4][5][8]

-

Gillis, E. P., et al. (2015).[8] Applications of Fluorine in Medicinal Chemistry.[1][6][10] Journal of Medicinal Chemistry.[8]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 5. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]

- 6. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-catalyzed cross-coupling reactions for the synthesis of benzyl fluoride derivatives - The 85th Meeting of the Israel Chemical Society [program.eventact.com]

- 9. Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

Scalable synthesis routes for 2-Bromo-3,6-difluorobenzyl fluoride production

Application Note: Scalable Synthesis of 2-Bromo-3,6-difluorobenzyl Fluoride

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-3,6-difluorobenzyl fluoride CAS Registry Number: (Analogous precursors: 934987-26-5 for aldehyde) Molecular Formula: C₇H₄BrF₃ Application: Critical intermediate for late-stage functionalization in drug discovery (e.g., kinase inhibitors, agrochemicals). The 2-bromo handle allows for Suzuki/Buchwald couplings, while the difluoro-benzyl motif acts as a metabolically stable, lipophilic bioisostere.[1]

Synthesis Strategy: The "Scalability" Paradox

Synthesizing polyfluorinated benzyl fluorides presents a unique challenge: the electron-withdrawing nature of the fluorine substituents on the aromatic ring destabilizes the benzylic carbocation, retarding

To achieve scalable, high-purity production, we reject the traditional DAST (Diethylaminosulfur trifluoride) route due to its explosive thermal decomposition profile at scales >100g.[1] Instead, this guide prioritizes two superior pathways:

-

Route A (The "Gold Standard"): Reductive Deoxofluorination.

-

Route B (The "Commodity" Alternative): Radical Bromination & Halex.

Part 2: Synthesis Architecture & Visualization

Pathway Logic Flow

Figure 1: Comparative workflow of synthesis routes. Route A (Blue) is preferred for lab-to-pilot scale due to higher purity profiles.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Deoxofluorination (Recommended)

Rationale: This route avoids the generation of hard-to-separate benzylic byproducts common in radical halogenation. XtalFluor-E is chosen over DAST/Deoxo-Fluor for its superior thermal stability (dec > 200°C vs. ~90°C) and solid handling properties.

Step 1: Preparation of 2-Bromo-3,6-difluorobenzyl alcohol

| Parameter | Specification |

| Reagents | 2-Bromo-3,6-difluorobenzaldehyde (1.0 eq), NaBH₄ (0.6 eq) |

| Solvent | Methanol (anhydrous) |

| Temp | 0°C to Room Temperature (RT) |

| Yield | >95% (Quantitative) |

-

Charge: In a 3-neck round bottom flask (RBF) equipped with a thermometer and N₂ inlet, dissolve 2-Bromo-3,6-difluorobenzaldehyde (100 g, 452 mmol) in MeOH (500 mL).

-

Cool: Chill the solution to 0°C using an ice/brine bath.

-

Reduce: Add NaBH₄ (10.3 g, 271 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

-

Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 8:2) until aldehyde is consumed.

-

Quench: Carefully quench with saturated NH₄Cl solution (200 mL).

-

Workup: Remove MeOH under reduced pressure. Extract aqueous residue with DCM (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][6]

-

Product: White crystalline solid. Used directly in Step 2 without further purification.

Step 2: Deoxofluorination using XtalFluor-E

| Parameter | Specification |

| Reagents | Alcohol Intermediate (1.0 eq), XtalFluor-E (1.2 eq), DBU (1.5 eq) |

| Solvent | Dichloromethane (DCM), Anhydrous |

| Temp | -78°C to RT |

| Safety | HF Generation. Use plastic/Teflon ware if possible, or silylated glass. |

-